Physicochemical Differentiation: LogP and Molecular Weight vs. 3-Ethyl Analog
The compound's N3‑methyl group provides a distinct lipophilicity profile compared to the 3‑ethyl analog (CAS 1058232‑58‑8). While no experimentally determined logP values have been published for either compound, in silico predictions indicate that the methyl derivative has a lower partition coefficient and smaller molecular weight, which can influence membrane permeability and solubility [1]. The predicted logP (XLogP3) for the target compound is approximately 1.8, whereas the 3‑ethyl analog is predicted to have a logP of about 2.3, yielding a ΔlogP of ≈0.5 units [2]. This difference may be relevant when selecting a compound for assays where passive diffusion or aqueous solubility is critical.
| Evidence Dimension | Predicted logP (XLogP3) |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.8; MW = 323.36 g/mol |
| Comparator Or Baseline | 1-Benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS 1058232-58-8): Predicted logP ≈ 2.3; MW = 337.4 g/mol |
| Quantified Difference | ΔlogP ≈ -0.5; ΔMW = -14.04 g/mol |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental confirmation available. |
Why This Matters
The lower predicted lipophilicity may favor aqueous solubility and reduce nonspecific protein binding, which is an important consideration when selecting a compound for biochemical or cellular assays.
- [1] XLogP3 predictions are based on the PubChem computed properties pipeline (https://pubchem.ncbi.nlm.nih.gov). No experimental logP data have been located for these compounds. View Source
- [2] Molecular weight values are from CAS registry records for 1060206-63-4 and 1058232-58-8. View Source
